Cas no 1246343-36-1 (Praziquantel-d)
Praziquantel-d structure
Product Name:Praziquantel-d
CAS-Nr.:1246343-36-1
MF:C19H13D11N2O2
MW:323.4738
CID:1003850
PubChem ID:329754155
Update Time:2024-11-02
Praziquantel-d Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Praziquantel-d11
- Cesol-d11
- Azinox-d11
- Droncit-d11
- WarMnil-d11
- Pyquiton-d11
- Prazinon-d11
- Distocide-d11
- Cysticide-d11
- EMbay 8440-d11
- Biltricide-d11
- 2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
- Praziquantel D11
- Praziquantel-(cyclohexyl-d11)
- 2-(Cyclohexyl-d11-carbonyl)-1,2,3,6,7-11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
- 2-(Cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
- Praziquantel-d
- DTXSID30677345
- SCHEMBL9925303
- DA-57026
- 1ST20471D11
- 1246343-36-1
- 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
- AKOS037652758
- Praziquantel D11 (cyclohexyl D11) 100 microg/mL in Acetonitrile
- ES-2522
- HY-B0244S
- Praziquantel-(cyclohexyl-d11), VETRANAL(TM), analytical standard
- 4H-Pyrazino[2,1-a]isoquinolin-4-one, 2-(cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-; 2-(Cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; Praziquantel D11 (cyclohexyl D11)
-
- MDL: MFCD19705058
- Inchi: InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D
- InChI-Schlüssel: FSVJFNAIGNNGKK-DHCOBZMXSA-N
- Lächelt: O=C1N2CCC3=C(C=CC=C3)C2CN(C(C4([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C4([2H])[2H])=O)C1
Berechnete Eigenschaften
- Genaue Masse: 323.25300
- Monoisotopenmasse: 323.252822218g/mol
- Isotopenatomanzahl: 11
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 2
- Komplexität: 472
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 40.6Ų
Experimentelle Eigenschaften
- PSA: 40.62000
- LogP: 2.41070
Praziquantel-d Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:1
- Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
Praziquantel-d Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0244S-5mg |
Praziquantel-d |
1246343-36-1 | 5mg |
¥4100 | 2023-03-07 | ||
| MedChemExpress | HY-B0244S-10mg |
Praziquantel-d |
1246343-36-1 | 10mg |
¥7400 | 2023-03-07 | ||
| TRC | P702097-2.5mg |
Praziquantel-d11 |
1246343-36-1 | 2.5mg |
$ 227.00 | 2023-09-06 | ||
| TRC | P702097-25mg |
Praziquantel-d11 |
1246343-36-1 | 25mg |
$ 1731.00 | 2023-09-06 | ||
| ChemScence | CS-4126-1mg |
Praziquantel D11 |
1246343-36-1 | 1mg |
$110.0 | 2022-04-28 | ||
| MedChemExpress | HY-B0244S-1mg |
Praziquantel-d |
1246343-36-1 | 99.58% | 1mg |
¥900 | 2025-04-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P883679-1mg |
Praziquantel D11 |
1246343-36-1 | 98% | 1mg |
¥1,368.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P883679-5mg |
Praziquantel D11 |
1246343-36-1 | 98% | 5mg |
¥5,130.00 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58158-1mg |
Praziquantel D11 |
1246343-36-1 | 98% | 1mg |
¥1078.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58158-5mg |
Praziquantel D11 |
1246343-36-1 | 98% | 5mg |
¥4045.00 | 2023-09-07 |
Praziquantel-d Verwandte Literatur
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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